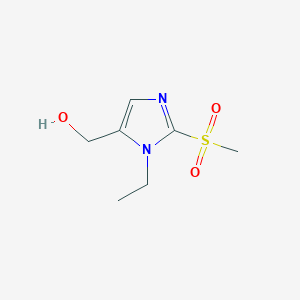

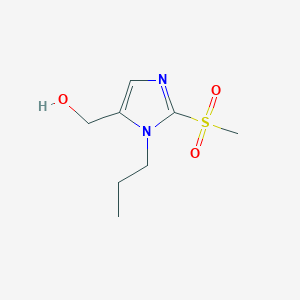

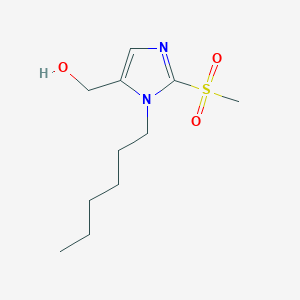

(2-甲磺酰基-1-丙基-1H-咪唑-5-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

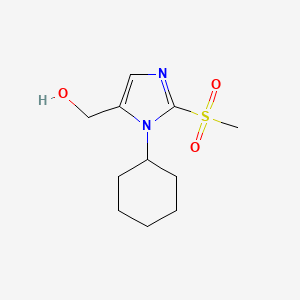

“(2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol” is a versatile chemical compound used in scientific research. Its wide range of applications includes drug synthesis, catalysis, and material science. The molecular formula of this compound is C8H14N2O3S .

Molecular Structure Analysis

The molecular structure of “(2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol” consists of an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a methanesulfonyl group and a propyl group attached to the imidazole ring .Physical And Chemical Properties Analysis

The molecular formula of “(2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol” is C8H14N2O3S . The average mass is 218.273 Da and the monoisotopic mass is 218.072510 Da .科学研究应用

合成化学应用

由于其独特的结构特性,该化合物已参与复杂分子的合成。例如,Upadhyaya 等人(1997 年)展示了其在合成 1-甲基-6,9-环氧-9-芳基-5,6,9,10-四氢-1H-咪唑并[3,2-e][2H-1,5]恶唑鎓甲磺酸盐中的应用,展示了其在通过甲磺酸催化的反应和随后的碱催化开环反应生成五元缩酮和恶氮杂环甲磺酸盐中的作用。结构证明通过广泛的 NMR 和 X 射线晶体学得到证实,突出了其在复杂合成途径中的效用 (Upadhyaya、Davis、Lee、Zaw、Bauer 和 Heimer,1997)。

催化

在催化中,该化合物在不对称氢化反应中显示出潜力。Ohkuma 等人(2007 年)利用了相关的甲磺酰基基催化剂,特别是 Cp*Ir(OTf)(MsDPEN)配合物(MsDPEN = N-(甲磺酰基)-1,2-二苯乙二胺),用于甲醇中 α-羟基芳香酮的不对称氢化,实现了高对映选择性。这展示了含甲磺酰基化合物在开发用于生产手性醇的高性能催化体系中的作用 (Ohkuma、Utsumi、Watanabe、Tsutsumi、Arai 和 Murata,2007)。

材料科学

在材料科学领域,Shankar 等人(2011 年)报道了衍生自磺酸膦酸盐配体的基于二乙基锡的三维自组装体的合成和表征,其中二乙基锡(甲氧基)甲磺酸盐与叔丁基膦酸反应以提供复杂结构。该研究重点介绍了甲磺酰基衍生物在构建具有独特结构基序的超分子组装体中的用途,为开发新材料开辟了途径 (Shankar、Jain、Kociok‐Köhn 和 Molloy,2011)。

作用机制

Target of Action

The primary targets of (2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol are currently unknown. This compound is a derivative of imidazole, a five-membered heterocyclic moiety that is known to have a broad range of chemical and biological properties . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

For instance, some imidazole derivatives are known to inhibit certain enzymes, thereby modulating their activity .

Biochemical Pathways

The specific biochemical pathways affected by (2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol are currently unknown. Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . .

Result of Action

The molecular and cellular effects of (2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol are currently unknown. Given the broad range of biological activities associated with imidazole derivatives, this compound could potentially have a wide range of effects .

属性

IUPAC Name |

(2-methylsulfonyl-3-propylimidazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3S/c1-3-4-10-7(6-11)5-9-8(10)14(2,12)13/h5,11H,3-4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOYXPKZZWUXKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CN=C1S(=O)(=O)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340003.png)

![5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole](/img/structure/B6340009.png)

![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)

![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)

![[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340069.png)

![[1-(Furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340070.png)

![{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6340080.png)

![[2-Methanesulfonyl-1-(1-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340100.png)